molecular formula C23H26N4O5S B2749997 Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 946237-86-1

Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B2749997
CAS No.: 946237-86-1
M. Wt: 470.54
InChI Key: QUNZJLCTZVWVOP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate is a synthetic small molecule featuring a pyrido[2,3-d]pyrimidine core modified with a thioether-linked acetamido-benzoate ester. This compound’s structure integrates multiple pharmacophoric elements:

  • Thioether bridge: Enhances metabolic stability compared to oxygen or amine linkages, as seen in related compounds .
  • Benzoate ester: Improves lipophilicity and oral bioavailability, a common strategy in prodrug design .

Properties

IUPAC Name

ethyl 4-[[2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-6-32-22(30)14-7-9-15(10-8-14)25-17(28)12-33-19-16(13(2)3)11-24-20-18(19)21(29)27(5)23(31)26(20)4/h7-11,13H,6,12H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNZJLCTZVWVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2C(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex compound with potential pharmacological significance. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core fused with a tetrahydropyrido structure, which is significant for its biological activity. The presence of the ethyl ester and thioacetamide functionalities enhances its solubility and reactivity.

Molecular Formula

  • C : 17
  • H : 24
  • N : 4
  • O : 4
  • S : 1

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidine and triazepine can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The thio group in the compound may play a critical role in these effects by disrupting microbial cell membranes .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory responses by inhibiting cytokine production .

Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives indicated that those containing the tetrahydropyrido moiety demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Antimicrobial Activity

In vitro tests revealed that related compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays, showing values as low as 5 µg/mL for certain strains .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the potential of this compound in drug development:

Activity IC50 Value (µM) Reference
Anticancer (HeLa cells)15
Antibacterial (E. coli)5
Anti-inflammatory20

Synthesis and Derivatives

The synthesis of this compound has been achieved through multi-step reactions involving the coupling of various heterocyclic compounds with thioacetic acid derivatives. This synthetic pathway not only provides insight into its chemical versatility but also opens avenues for modifying its structure to enhance biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
Target Compound Pyrido[2,3-d]pyrimidine 6-isopropyl, 1,3-dimethyl, thioacetamido Thioether, benzoate ester -
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino linker Amino bridge, benzoate ester
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole Phenethylthio linker Thioether, benzoate ester
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane-oxy group, thioacetate Thioether, thioacetate
ICI D1694 (Quinazoline antifolate) Quinazoline Glutamic acid, methylamino-thenoyl Glutamate, thienoyl

Key Observations :

  • Unlike I-6373’s isoxazole-phenethylthio group, the target’s tetrahydropyrido-pyrimidine-thioether linkage may reduce ring strain and improve metabolic stability .
  • Compared to ICI D1694’s glutamate tail , the benzoate ester in the target compound may limit cellular uptake via folate transporters but enhance passive diffusion .

Functional and Pharmacological Differences

Enzyme Inhibition Potential

  • ICI D1694 : Inhibits thymidylate synthase (TS) with a Ki of 62 nM, enhanced by polyglutamation (Ki = 1.0 nM for tetraglutamate) .
  • Computational similarity analysis using Tanimoto coefficients (e.g., >0.7 for Morgan fingerprints) could predict overlapping targets with pyrimidine-based enzyme inhibitors .

Bioactivity and Selectivity

  • I-6230 and I-6373 : Exhibit moderate antimicrobial activity, likely due to their thioether and benzoate groups disrupting membrane integrity .
  • Compound 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate): Shows herbicidal activity, suggesting the thioacetate moiety’s role in disrupting plant enzyme systems . The target compound’s 6-isopropyl group may reduce off-target effects in non-mammalian systems.

Metabolic Stability

  • The thioether bridge in the target compound is less prone to oxidative metabolism than the amino linker in I-6230, as evidenced by the stability of triazamate (a thioacetate pesticide in ).
  • The benzoate ester may undergo hepatic hydrolysis to a carboxylic acid, a common prodrug strategy to enhance solubility .

Q & A

Q. What strategies integrate in vitro and in vivo data to refine therapeutic hypotheses?

  • PK/PD Modeling: Link plasma concentrations (from LC-MS/MS) to pharmacodynamic endpoints (e.g., tumor volume reduction in xenografts).
  • Biomarker Validation: Identify surrogate markers (e.g., phosphorylated kinases in blood samples) to correlate with efficacy.
  • Transcriptomic Profiling: RNA-seq or proteomics to uncover off-target effects .

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